9-Hydroxypentadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOBOZUQBBKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560518 | |
| Record name | 9-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-46-9 | |
| Record name | 9-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Biogenesis and Distribution of 9 Hydroxypentadecanoic Acid and Analogues
Endogenous Occurrence and Detection in Biological Systems
The detection of 9-HPD and its analogues in living organisms is a testament to the diverse roles of hydroxylated lipids. Advanced analytical techniques have enabled the identification of these compounds in various biological matrices.
While direct detection of free 9-hydroxypentadecanoic acid in mammalian lipidomes is not extensively documented, the presence of closely related molecules and the broader class of saturated hydroxy fatty acids (SHFAs) is well-established. Lipidomics analyses of human plasma have successfully identified and quantified numerous free fatty acids, including various positional isomers of hydroxypalmitic and hydroxystearic acids. cdnsciencepub.com For instance, a comprehensive study detected 3-hydroxypentadecanoic acid (3-HPDA) in human plasma from healthy and diabetic subjects. mdpi.com
Furthermore, a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been discovered as endogenous signaling molecules in mammals. nih.gov These molecules consist of a fatty acid esterified to a hydroxy fatty acid. Studies on these lipids in mice have utilized 9-hydroxyheptadecanoic acid (9-HHDA), a C17 analogue of 9-HPD, as an internal standard for quantification, indicating its utility and presence in lipidomic analysis. nih.gov The enzymes responsible for the hydrolysis of FAHFAs, such as 9-PAHSA (the palmitic acid ester of 9-hydroxystearic acid), have been identified in mice, pointing to a regulated metabolism of these compounds. nih.govnih.gov Although some studies found specific FAHFAs like 9-PAHSA to be below the limits of detection in healthy human circulation, the machinery for their metabolism exists. nih.gov The endogenous biosynthesis of the parent fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), is also known to occur in mammals. mdpi.com
Hydroxy fatty acids are fundamental components of plant structural polymers like cutin and suberin. This compound has been specifically identified as a cutin marker in mixed-wood boreal forest plants. ualberta.ca Cutin is the polyester (B1180765) matrix of the plant cuticle, primarily composed of C16 and C18 hydroxy and epoxy fatty acids. cdnsciencepub.comoup.com
Research on various plant species has confirmed the presence of hydroxypentadecanoic acid isomers. For example, 15-hydroxypentadecanoic acid has been identified in the ethanolic extract of Hymenocardia acida stem bark and in the leaves of Asystasia gangetica. scialert.netresearchgate.net The analysis of coffee leaf cutin has also revealed the presence of ω,x-hydroxypentadecanoic acid isomers. utupub.fi These findings underscore the role of such fatty acids as building blocks for the protective outer layers of plants.
Table 1: Detection of Hydroxypentadecanoic Acid and Analogues in Phytochemical Profiles
| Compound | Plant Source | Part of Plant | Reference |
| This compound | Boreal forest plants | Not specified (cutin) | ualberta.ca |
| 15-Hydroxypentadecanoic acid | Hymenocardia acida | Stem Bark | scialert.net |
| 15-Hydroxypentadecanoic acid | Asystasia gangetica | Leaves | researchgate.net |
| ω,x-Hydroxypentadecanoic acid | Coffee (Coffea sp.) | Leaf (cutin) | utupub.fi |
Microorganisms are a rich source for the production of hydroxy fatty acids, often through the biotransformation of precursor fatty acids. nih.gov Bacteria and fungi are known to produce long-chain HFAs, including 15-hydroxypentadecanoic acid. medchemexpress.com
The enzymatic machinery responsible for this production has been a subject of significant research. For example, the cytochrome P450BM-3 monooxygenase from Bacillus megaterium, when expressed in recombinant Escherichia coli, can hydroxylate pentadecanoic acid. This process yields a mixture of regioisomers, primarily 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govnih.gov The distribution of these isomers is influenced by the substrate chain length, with C15 fatty acids being most efficiently oxidized at the ω-2 position (13-hydroxy). nih.gov
Another class of enzymes, fatty acid hydratases (FAHs), found across numerous bacterial phyla, also contributes to HFA production. nih.gov These enzymes exhibit positional selectivity, and studies have shown the conversion of heptadecenoic acid to 9-hydroxyheptadecanoic acid (9-HHA), a close structural analogue to 9-HPD. nih.gov
Regio- and Stereoisomeric Variants within Hydroxy Fatty Acid Classes
The hydroxylation of a fatty acid chain can occur at various carbon positions, leading to a diversity of regioisomers. Furthermore, when the hydroxyl group is attached to a chiral center, stereoisomers (R or S enantiomers) can exist.
In the case of pentadecanoic acid, multiple regioisomers have been synthesized through microbial bioconversion, including 12-, 13-, and 14-hydroxypentadecanoic acid. nih.govnih.gov A patent has listed the potential for creating a wide array of isomers, from 2-hydroxypentadecanoic acid to 15-hydroxypentadecanoic acid. This diversity is also observed in mammalian tissues, where various positional isomers of other hydroxy fatty acids, such as 5-, 7-, 8-, 9-, and 12-hydroxystearic acid, have been identified.
The stereochemistry of these reactions is often highly specific. For instance, the hydroxylation of pentadecanoic acid by cytochrome P450BM-3 results in the production of optically pure (S)-(+)-14-hydroxypentadecanoic acid, with an enantiomeric excess of over 95%. nih.gov This highlights the precise control exerted by enzymes in determining the three-dimensional structure of the resulting hydroxy fatty acid.
Table 2: Examples of Regioisomers of Hydroxypentadecanoic Acid
| Isomer Name | Context of Identification | Reference |
| 3-Hydroxypentadecanoic acid | Detected in human plasma | mdpi.com |
| This compound | Identified in plant cutin | ualberta.ca |
| 12-Hydroxypentadecanoic acid | Product of microbial bioconversion (E. coli) | nih.govnih.gov |
| 13-Hydroxypentadecanoic acid | Product of microbial bioconversion (E. coli) | nih.govnih.gov |
| 14-Hydroxypentadecanoic acid | Product of microbial bioconversion (E. coli) | nih.govnih.gov |
| 15-Hydroxypentadecanoic acid | Found in plants and produced by microbes | scialert.netmedchemexpress.com |
Iii. Enzymatic and Metabolic Pathways Governing 9 Hydroxypentadecanoic Acid
Hydroxylation Mechanisms by Monooxygenases
Monooxygenases, especially those belonging to the cytochrome P450 (CYP) superfamily, are pivotal in the hydroxylation of fatty acids. mdpi.com These heme-dependent enzymes catalyze the insertion of one oxygen atom from molecular oxygen into a substrate, a chemically challenging reaction. mdpi.com The formation of 9-hydroxypentadecanoic acid can be achieved through the direct hydroxylation of pentadecanoic acid by these versatile biocatalysts.
Cytochrome P450 enzymes are renowned for their ability to hydroxylate unactivated C-H bonds in a wide array of substrates, including fatty acids, with remarkable regio- and stereoselectivity. researchgate.netnih.gov The catalytic cycle of P450 enzymes involves the activation of molecular oxygen at a heme iron center, leading to the formation of a highly reactive ferryl-oxo species that is responsible for the hydroxylation reaction. nih.gov Several P450 systems, such as the well-characterized P450 BM3 from Bacillus megaterium, have been shown to hydroxylate long-chain fatty acids at subterminal positions (ω-1, ω-2, ω-3). nih.govasm.org
The regioselectivity of cytochrome P450 enzymes is a critical factor determining the position of hydroxylation on the fatty acid chain. For odd-chain fatty acids like pentadecanoic acid (C15), P450 enzymes can exhibit distinct patterns of hydroxylation. For instance, cytochrome P450 BM3 from Bacillus megaterium is known to hydroxylate fatty acids at the ω-1, ω-2, and ω-3 positions. asm.org In the case of pentadecanoic acid, this would correspond to hydroxylation at the C14, C13, and C12 positions, respectively. asm.org However, the formation of this compound requires hydroxylation at the C9 position, an "in-chain" hydroxylation that is less common for wild-type P450 BM3 but can be achieved through enzyme engineering. mdpi.comresearchgate.net
The regioselectivity of P450 enzymes is influenced by the active site architecture, where specific amino acid residues guide the substrate's orientation relative to the heme catalytic center. nih.gov For example, residues such as Arg47 and Tyr51 in P450 BM3 are crucial for binding the carboxylate group of the fatty acid, anchoring it in a specific conformation that favors subterminal hydroxylation. nih.gov Altering these and other active site residues through protein engineering can shift the regioselectivity to favor hydroxylation at other positions along the fatty acid chain. acs.org
Research on a self-sufficient P450 from Bacillus amyloliquefaciens, BAMF2522, has shown that it exhibits the highest activity towards pentadecanoic acid, hydroxylating it at in-chain positions. mdpi.com Similarly, CYP505D6 from the white-rot fungus Phanerochaete chrysosporium can hydroxylate fatty acids with chain lengths of C9–C15 at multiple positions, from ω-1 to ω-6. asm.org This demonstrates the natural diversity of P450 enzymes in their regioselective hydroxylation of fatty acids.
| Enzyme | Organism | Substrate(s) | Major Hydroxylation Positions | Reference(s) |
| P450 BM3 (CYP102A1) | Bacillus megaterium | Long-chain fatty acids (e.g., myristic, palmitic) | ω-1, ω-2, ω-3 | nih.govasm.org |
| BAMF2522 | Bacillus amyloliquefaciens | Pentadecanoic acid (C15:0) | In-chain | mdpi.com |
| CYP505D6 | Phanerochaete chrysosporium | Fatty acids (C9–C15) | ω-1 to ω-6 | asm.org |
| CYP4A family | Mammals | Fatty acids | ω | nih.gov |
In addition to regioselectivity, cytochrome P450 enzymes often exhibit high stereoselectivity, producing a specific enantiomer of the hydroxylated product. This stereochemical control is a hallmark of enzymatic catalysis and is dictated by the precise three-dimensional arrangement of the substrate within the enzyme's active site. researchgate.netuq.edu.au
Studies on P450 BM3 have shown that the sub-terminal hydroxylation of tetradecanoic and pentadecanoic acids is highly selective for the formation of the (R)-alcohols. researchgate.netuq.edu.au This is consistent with the stereoselectivity observed for the oxidation of hexadecanoic acid by the same enzyme. uq.edu.au The enantiopurity of the alcohol products can be very high, often exceeding 99% enantiomeric excess (ee), particularly for hydroxylation near the terminal methyl group. rsc.org However, the stereoselectivity can decrease as the hydroxylation site moves further from the terminus. rsc.org The ability to control the stereochemistry is crucial, as different enantiomers of a hydroxy fatty acid can have distinct biological activities and applications.
The stereopreference of a P450 enzyme can sometimes be altered. For instance, while P450 BM3 typically favors the production of (R)-enantiomers, there have been reports of (S)-hydroxylation of pentadecanoic acid under certain conditions, although this has been a point of contrast in the literature. researchgate.netuq.edu.au Furthermore, it has been demonstrated that the addition of decoy molecules can in some cases reverse the stereoselectivity of a P450-catalyzed reaction. nih.gov
| Substrate | Predominant Enantiomer | Reference(s) |
| Tetradecanoic acid | R-alcohol | researchgate.netuq.edu.au |
| Pentadecanoic acid | R-alcohol | researchgate.netuq.edu.au |
| Hexadecanoic acid | R-alcohol | uq.edu.au |
While cytochrome P450 monooxygenases are a major family of enzymes involved in fatty acid hydroxylation, other oxygenase systems also contribute to the biosynthesis of hydroxy fatty acids. Fungal peroxygenases, for example, are capable of hydroxylating fatty acids. d-nb.inforesearchgate.net These enzymes utilize hydrogen peroxide as the oxidant and can hydroxylate saturated fatty acids at various positions, including subterminal (ω-1, ω-2) and in-chain locations. d-nb.inforesearchgate.net Engineering of these peroxygenases has shown promise in achieving high regioselectivity for specific hydroxylation products. d-nb.inforesearchgate.net
Another class of enzymes, the alkane hydroxylases, such as the AlkBGT system from Pseudomonas putida, are known to oxidize medium-chain fatty acids (C5-C12) at their terminal positions. frontiersin.org While this system is primarily associated with ω-hydroxylation, it highlights the diversity of enzymes capable of fatty acid oxidation.
Cytochrome P450-Mediated Hydroxylation of Fatty Acids
Hydratase-Catalyzed Pathways
An alternative enzymatic route to produce hydroxy fatty acids, including potentially this compound, is through the action of fatty acid hydratases (FAHs). These enzymes catalyze the regio- and stereoselective addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid. mecp2024.comnih.gov This transformation offers a direct pathway to hydroxylated products from readily available unsaturated precursors.
Fatty acid hydratases exhibit a range of substrate specificities and regioselectivities, which are key to the diversity of hydroxy fatty acids they can produce. nih.govmdpi.com These enzymes are generally specific for the cis-configuration of the double bond and require a free carboxylic acid group for substrate recognition. mdpi.com
The position of the double bond in the fatty acid substrate is a critical determinant of the regioselectivity of the hydration reaction. Many well-characterized hydratases, often referred to as oleate (B1233923) hydratases, act on the Δ9 double bond of C18 fatty acids like oleic acid and linoleic acid to produce 10-hydroxy fatty acids. mdpi.comgsartor.org However, other hydratases with different regioselectivities exist. For example, some hydratases can hydrate (B1144303) the Δ12 double bond of linoleic acid to yield 13-hydroxy products. nih.govsci-hub.se
The formation of this compound via a hydratase would necessitate a pentadecenoic acid precursor with a double bond at either the Δ8 or Δ9 position. Research has shown the conversion of (8Z)-heptadec-8-enoic acid (a C17 monounsaturated fatty acid) to 9-hydroxyheptadecanoic acid by certain fatty acid hydratases, indicating hydroxylation at the cis-8 double bond. nih.gov This suggests that a similar mechanism could potentially produce this compound from a suitable C15 unsaturated precursor.
The substrate scope of fatty acid hydratases can be broad, with some enzymes capable of hydrating fatty acids of various chain lengths, from C14 to C22. nih.govnih.gov Protein engineering efforts have been successful in modulating the regioselectivity and substrate specificity of fatty acid hydratases, expanding the range of accessible hydroxy fatty acid isomers. mecp2024.comnih.govchemrxiv.org For instance, mutations in the active site of a hydratase from Lactobacillus acidophilus have been shown to significantly shift the regioselectivity of the hydration reaction on polyunsaturated fatty acids. nih.gov
| Enzyme/Organism | Substrate | Product(s) | Reference(s) |
| Stenotrophomonas maltophilia | Oleic acid | 10-Hydroxystearic acid | mdpi.com |
| Lactobacillus acidophilus (FA-HY1) | Linoleic acid | 13-Hydroxy-cis-9-octadecenoic acid | nih.gov |
| Lactobacillus acidophilus (FA-HY2) | Linoleic acid | 10-Hydroxy-cis-12-octadecenoic acid | nih.gov |
| Various Bacteria | (8Z)-Heptadec-8-enoic acid | 9-Hydroxyheptadecanoic acid | nih.gov |
Protein Engineering for Altered Hydratase Regioselectivity
Fatty acid hydratases (FAHs) are enzymes that catalyze the regio- and stereo-selective addition of water across carbon-carbon double bonds in unsaturated fatty acids to form hydroxy fatty acids. au.dknih.gov The regioselectivity of these enzymes—the specific carbon atom they hydroxylate—is a key target for protein engineering to generate novel hydroxy fatty acids or improve the synthesis of specific isomers. Oleate hydratases (Ohy), for example, typically convert oleic acid into (R)-10-hydroxystearic acid (10-HSA). nih.govmdpi.com
Protein engineering techniques, such as semi-rational design and directed evolution, have been successfully employed to alter the regioselectivity and substrate scope of these enzymes. au.dkresearchgate.net By modifying amino acid residues within the enzyme's active site, researchers can influence how the fatty acid substrate binds, thereby changing the position of the resulting hydroxyl group.
Key research findings in this area include:
Semi-Rational Engineering of FA-HY1: Researchers engineered the binding site of fatty acid hydratase-1 (FA-HY1) from Lactobacillus acidophilus. By creating mutations at residues S393, S395, S218, and P380, they observed a significant shift in regioselectivity for eicosapentaenoic acid (EPA). au.dk Notably, mutants at the S393 and S395 positions achieved excellent regioselectivity, generating a single 15-hydroxy product from EPA, a significant change from the wild-type enzyme which produces a mixture of 12-hydroxy and 15-hydroxy products. au.dk
Directed Evolution for New Substrates: Directed evolution has been used to reprogram FAHs for activity on entirely new classes of substrates. A fatty acid hydratase from Marinitoga hydrogenitolerans was evolved to perform highly enantioselective hydration of styrenes to produce chiral alcohols, demonstrating the catalytic plasticity of these enzymes. researchgate.netresearchgate.netnih.gov This approach highlights the potential to create biocatalysts for novel chemical transformations. chalmers.se
Structure-Based Mutagenesis: In the oleate hydratase from Elizabethkingia meningoseptica (OhyA), structure-based mutagenesis identified E122 and Y241 as crucial catalytic residues responsible for activating the water molecule and protonating the double bond, respectively. nih.gov Further engineering of this enzyme at conserved substrate-binding residues (Gln265, Thr436, Asn438) altered its activity on various oleic acid derivatives, confirming that modifications in the active site can expand the enzyme's substrate promiscuity. d-nb.info
These studies demonstrate that protein engineering is a powerful tool for tuning the regioselectivity and substrate specificity of hydratases. While direct engineering to produce this compound has not been specifically reported, the principles established by these studies provide a clear roadmap for developing a biocatalyst for its synthesis from a corresponding C15 unsaturated fatty acid.
Table 1: Examples of Protein Engineering Studies on Fatty Acid Hydratases
| Enzyme (Source Organism) | Engineering Strategy | Key Mutations | Impact on Function | Reference |
|---|---|---|---|---|
| Fatty Acid Hydratase-1 (FA-HY1) (Lactobacillus acidophilus) | Semi-Rational Design | S393, S395 | Shifted regioselectivity for EPA, yielding a single 15-OH product instead of a 12-OH/15-OH mixture. | au.dk |
| Fatty Acid Hydratase (Marinitoga hydrogenitolerans) | Directed Evolution | Not specified | Enabled highly enantioselective hydration of styrenes, a non-native substrate class. | researchgate.netnih.gov |
| Oleate Hydratase (OhyA) (Elizabethkingia meningoseptica) | Structure-Based Mutagenesis | E122, Y241 | Identified as crucial catalytic residues for water activation and protonation. | nih.gov |
| Oleate Hydratase (OhyA) (Elizabethkingia meningoseptica) | Site-Directed Mutagenesis | Q265A, T436A, N438A | Altered activity on non-natural oleic acid derivatives, expanding substrate scope. | d-nb.inforesearchgate.net |
| Oleate Hydratase (OhyA1) (Stenotrophomonas maltophilia) | Site-Directed Mutagenesis | E50A | Created a cofactor-independent enzyme, unlike the FAD-dependent wild type. | asm.org |
Downstream Metabolic Processing and Conjugation
Once formed, this compound can enter several metabolic pathways where it is further processed or incorporated into more complex molecules.
Acylcarnitines are esters formed between the hydroxyl group of L-carnitine and the carboxyl group of a fatty acid that has been activated to its coenzyme A (CoA) thioester. bevital.no This process is essential for transporting fatty acids from the cytoplasm into the mitochondrial matrix for energy production via β-oxidation. hmdb.capathbank.org
The formation of 9-hydroxypentadecanoylcarnitine, the carnitine ester of this compound, follows this general pathway: pathbank.orgbiodeep.cn
Activation: this compound is first activated to 9-hydroxypentadecanoyl-CoA by an acyl-CoA synthetase enzyme.
Esterification: The 9-hydroxypentadecanoyl group is then transferred from CoA to L-carnitine. This reaction is catalyzed by carnitine acyltransferases, such as carnitine O-palmitoyltransferase (CPT), which are located on the mitochondrial membranes. pathbank.org
The resulting 9-hydroxypentadecanoylcarnitine can then be transported across the inner mitochondrial membrane. pathbank.org The profiling of acylcarnitines is a key diagnostic tool for studying defects in mitochondrial fatty acid oxidation. nih.gov
This compound can serve as a building block for a class of bioactive lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). nih.govresearchgate.net These molecules consist of a hydroxy fatty acid that is esterified to another fatty acid, creating a unique branched ester linkage. researchgate.nethmdb.ca
FAHFAs are a diverse family of lipids, with the specific constituent fatty acids and the position of the ester bond on the hydroxy fatty acid backbone defining each unique structure. nih.govresearchgate.net For instance, one of the most studied FAHFAs is 9-PAHSA, which is formed from the esterification of palmitic acid to the 9-hydroxy position of stearic acid. nih.gov
Following this structural motif, this compound can be incorporated into FAHFAs. For example, it could be esterified with palmitic acid to form palmitic acid-9-hydroxy-pentadecanoic acid. The discovery of a wide range of FAHFA structures in mammalian tissues, incorporating different combinations of fatty acids and hydroxy fatty acids, suggests that this compound is a potential substrate for the enzymes that synthesize these lipids. nih.govsiegellabgroup.org
Alpha-oxidation is a metabolic pathway that catabolizes fatty acids by removing one carbon at a time from the carboxyl end. byjus.com This process occurs in the peroxisomes and is crucial for the metabolism of certain fatty acids that cannot be degraded by the more common β-oxidation pathway, such as the 3-methyl-branched phytanic acid. byjus.comnih.gov Alpha-oxidation is also a key pathway for generating odd-chain fatty acids from even-chain 2-hydroxy fatty acids. molbiolcell.orgnih.gov
The degradation of a straight-chain fatty acid via α-oxidation involves three main steps: researchgate.net
Hydroxylation: An initial hydroxylation at the α-carbon (C-2) position, catalyzed by a fatty acid 2-hydroxylase (FA2H).
CoA Addition & Cleavage: The resulting 2-hydroxy fatty acid is activated to its acyl-CoA ester. This is then cleaved by a 2-hydroxyacyl-CoA lyase (HACL) into a fatty aldehyde (one carbon shorter than the original acid) and formyl-CoA. nih.govmolbiolcell.org
Oxidation: The fatty aldehyde is oxidized by an aldehyde dehydrogenase to form the final fatty acid, now shortened by one carbon. nih.govresearchgate.net
As an odd-chain (C15) hydroxy fatty acid, this compound would first need to be metabolized via β-oxidation until the hydroxyl group interferes or undergo other modifications. If it were to be a substrate for α-oxidation (after being converted to a 2-hydroxy fatty acid), it would be shortened by one carbon, resulting in an even-chain (C14) fatty acid. The enzymes HACL1 and HACL2 are the key lyases in this pathway, with HACL2 playing a major role in the α-oxidation of 2-hydroxy very-long-chain fatty acids to produce odd-chain fatty acids in tissues like the brain. molbiolcell.orgresearchgate.netnih.gov
Microorganisms possess a diverse array of enzymes capable of modifying fatty acids, including hydroxylation, oxidation, and esterification. researchgate.netresearchgate.net These microbial transformations represent a significant pathway for both the synthesis and degradation of hydroxy fatty acids like this compound.
Various bacteria, yeasts, and fungi can produce hydroxy fatty acids from precursors like vegetable oils or glucose. researchgate.netunl.edu The primary enzymes involved are cytochrome P450 monooxygenases (CYPs) and fatty acid hydratases. unl.eduresearchgate.net
Bacillus species: Bacillus megaterium contains the well-studied fatty acid hydroxylase CYP102A1, which can be engineered to produce various HFAs. unl.edu When expressed in E. coli, this system was able to produce HFAs such as 9-hydroxydecanoic acid and 10-hydroxyhexadecanoic acid directly from glucose. unl.edunih.gov Other species, like Bacillus pumilus, are also known to hydroxylate oleic acid. researchgate.net
Lactic Acid Bacteria: Strains such as Lactococcus lactis and Lactobacillus sakei can hydrate unsaturated fatty acids like oleic and linoleic acid to produce 10-hydroxy fatty acids. jmb.or.krnih.gov
These microbial systems can not only synthesize hydroxy fatty acids but also further metabolize them. For example, the produced HFAs can be converted into valuable lactones, which are used as aroma compounds. nih.gov While specific microbial transformation of this compound is not detailed in existing literature, the broad substrate tolerance of many microbial enzymes suggests they could act on this C15 substrate. researchgate.netresearchgate.net
Table 2: Examples of Microbial Transformations Involving Hydroxy Fatty Acids
| Microorganism | Enzyme System | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| Escherichia coli (engineered) | CYP102A1 from B. megaterium | Glucose (via de novo fatty acid synthesis) | 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid | unl.edunih.gov |
| Lactococcus lactis | Oleate Hydratase | Oleic acid, Linoleic acid | 10-hydroxyoctadecanoic acid, 10-hydroxyoctadecaenoic acid | jmb.or.kr |
| Lactobacillus sakei | Hydroxylase | Oleic acid | 10-hydroxystearic acid | nih.gov |
| Candida tropicalis | Cytochrome P450 | n-Alkanes, Fatty acids | ω- and (ω-1)-Hydroxy fatty acids | unl.edu |
Iv. Advanced Synthetic Strategies for 9 Hydroxypentadecanoic Acid and Derivatives
Chemo-Enzymatic and Biocatalytic Synthesis Approaches
Biocatalysis offers a powerful toolkit for the synthesis of hydroxy fatty acids, utilizing the inherent specificity of enzymes to perform selective transformations on complex molecules. These methods are often characterized by mild reaction conditions, high yields, and the ability to generate chiral products, which are difficult to achieve through traditional chemistry.
The terminal carboxyl and distant hydroxyl groups of 9-hydroxypentadecanoic acid and its longer-chain analogue, 15-hydroxypentadecanoic acid, make them ideal substrates for intramolecular esterification (lactonization) to form macrocyclic lactones. These lactones, such as pentadecanolide, are valuable in the fragrance industry. Lipases are commonly employed enzymes for these transformations.
The enzymatic process can be influenced by reaction conditions and enzyme concentration. For instance, detailed studies on pentadecanolide have shown that at low concentrations of Lipase (B570770) PS, the primary reaction is the hydrolysis of the lactone back to its corresponding ω-hydroxy acid, 15-hydroxypentadecanoic acid. mdpi.com Conversely, at higher enzyme concentrations, the equilibrium can be shifted towards synthesis or other reactions like amidation. mdpi.com The immobilized lipase B from Candida antarctica has proven particularly effective, catalyzing the intramolecular lactonization of 16-hydroxyhexadecanoic acid to its monolactone with minimal formation of oligomeric by-products. researchgate.net
Lactones can also be synthesized chemically from hydroxy acids using methods like Yamaguchi esterification or Shiina macrolactonization, but enzymatic routes are often preferred for their sustainability. mdpi.com Beyond lactonization, enzymes like Baeyer-Villiger monooxygenases (BVMOs) can mediate ester formation as part of a reaction cascade. For example, a keto fatty acid can be converted by a BVMO into an ester, which is then hydrolyzed to yield a shorter-chain hydroxy fatty acid, such as 9-hydroxynonanoic acid, and a co-product. researchgate.net
Table 1: Enzyme-Mediated Reactions for Hydroxy-Fatty Acid Derivatives
| Substrate | Enzyme(s) | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| 15-Hydroxypentadecanoic acid | Lipase PS | Pentadecanolide | Reaction equilibrium (hydrolysis vs. lactonization/amidation) is dependent on enzyme concentration. | mdpi.com |
| 16-Hydroxyhexadecanoic acid | Immobilized Candida antarctica lipase B | Hexadecanolide (monolactone) | Efficient intramolecular lactonization with minimal oligolactone formation. | researchgate.net |
| 10-Keto-octadecanoic acid | Baeyer-Villiger monooxygenase (BVMO), Lipase | 9-Hydroxynonanoic acid, n-Nonanoic acid | BVMO-mediated ester formation followed by hydrolysis yields shorter-chain hydroxy fatty acids. | researchgate.netconsensus.app |
Whole-cell biotransformation harnesses the complete metabolic machinery of microorganisms to convert substrates into desired products. This approach avoids the need for costly enzyme purification and facilitates cofactor regeneration. Recombinant Escherichia coli is a commonly used host for producing hydroxy fatty acids from renewable feedstocks like plant oils.
A well-established whole-cell system for producing C9 carboxylic acids involves a three-step enzymatic cascade to process oleic acid. acs.orgnih.gov This cascade utilizes:
An oleate (B1233923) hydratase from Stenotrophomonas maltophilia to add water across the double bond, forming 10-hydroxyoctadecanoic acid. acs.orgmdpi.com
An alcohol dehydrogenase from Micrococcus luteus to oxidize the hydroxyl group to a ketone, yielding 10-keto-octadecanoic acid. consensus.app
A Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida to perform oxidative cleavage of the ketone, resulting in an ester that is subsequently hydrolyzed to 9-hydroxynonanoic acid and nonanoic acid. consensus.appacs.org
While this cascade produces a C9 analogue, similar principles apply to longer-chain fatty acids. Direct hydroxylation of saturated fatty acids has also been achieved. For instance, recombinant E. coli expressing cytochrome P450 BM-3 from Bacillus megaterium can convert pentadecanoic acid into a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govd-nb.info The productivity of these systems can be substantial; high-density cell cultures have achieved product concentrations of 53 mM with a volumetric productivity of 6.6 mM h⁻¹ for the conversion of ricinoleic acid to its derivatives. rsc.org
Table 2: Examples of Whole-Cell Biotransformation for Hydroxy Fatty Acids
| Host Organism | Key Enzyme(s) Expressed | Substrate | Product(s) | Reference(s) |
|---|---|---|---|---|
| E. coli | Oleate hydratase, Alcohol dehydrogenase, BVMO | Oleic Acid | 9-Hydroxynonanoic acid | consensus.appacs.orgnih.gov |
| E. coli | Cytochrome P450 BM-3 | Pentadecanoic Acid | 12-, 13-, and 14-Hydroxypentadecanoic acids | nih.govd-nb.info |
| E. coli | Alcohol dehydrogenase, BVMO | Ricinoleic Acid | 11-Hydroxyundecanoic acid | rsc.org |
| Corynebacterium glutamicum | Alcohol/Aldehyde dehydrogenases (ChnDE) | 9-Hydroxynonanoic acid | 1,9-Nonanedioic acid | researchgate.net |
To improve the titers and productivity of microbial systems, metabolic engineering strategies are employed. These modifications aim to increase precursor supply, enhance product formation, and prevent product degradation.
A key strategy is the enhancement of substrate uptake. Overexpression of the long-chain fatty acid transporter gene, fadL, in E. coli has been shown to significantly increase the rate of whole-cell biotransformation of fatty acids. acs.orgnih.gov Another critical approach is to block competing metabolic pathways. The knockout of the fadD gene, which encodes an acyl-CoA synthetase, prevents the entry of fatty acids into the β-oxidation (degradation) pathway, thereby channeling more substrate towards the desired hydroxylation reaction. nih.govd-nb.infonih.gov
For de novo synthesis of hydroxy fatty acids from simple carbon sources like glucose, multiple pathways are engineered. This includes:
Boosting Fatty Acid Synthesis: Overexpressing key enzymes like acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA) increases the pool of free fatty acids (FFAs). d-nb.infonih.gov
Introducing Hydroxylating Enzymes: A fatty acid hydroxylase, such as CYP102A1 from Bacillus megaterium, is introduced to convert the FFAs into hydroxy fatty acids. d-nb.infonih.gov
Optimizing Cofactor Regeneration: For oxidation reactions that require cofactors like NAD(P)+, co-expression of an NADH oxidase can regenerate the cofactor, driving the reaction forward. This was successfully used in the conversion of 15-hydroxypentadecanoic acid to pentadecanedioic acid, achieving a 95.6% molar yield. researchgate.net
These integrated engineering approaches have enabled the production of various hydroxy fatty acids, including 9-hydroxydecanoic acid, from glucose, with fed-batch fermentation further increasing the final titer to levels approaching 550 mg/L. d-nb.infonih.gov
Chemical Synthesis Methodologies
While biocatalytic methods offer precision and sustainability, chemical synthesis provides versatility and scalability for producing a wide range of structures. Modern chemical methodologies focus on asymmetric synthesis to control stereochemistry and on convergent or divergent routes to build molecular complexity efficiently.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a powerful alternative to metal-based catalysts. For the synthesis of chiral hydroxy fatty acids, a key strategy involves the asymmetric α-functionalization of aldehydes to create a chiral epoxide, which serves as a versatile intermediate.
A common approach employs MacMillan's imidazolidinone organocatalyst. mdpi.commdpi.com This catalyst facilitates the enantioselective α-chlorination of a long-chain aldehyde. The resulting chiral α-chloroaldehyde is then reduced and cyclized in a one-pot procedure to form a terminal chiral epoxide with high enantiomeric purity. mdpi.commdpi.com This epoxide can undergo regioselective ring-opening with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to install the remainder of the carbon chain. mdpi.comresearchgate.net This method has been applied to the synthesis of various regioisomers of hydroxystearic and hydroxypalmitic acids and was based on earlier work for synthesizing 9-hydroxy fatty acids. mdpi.commdpi.com
Table 3: Key Steps in Organocatalytic Synthesis of Chiral Hydroxy Fatty Acids
| Step | Reagents & Catalyst | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|
| Asymmetric α-chlorination | Long-chain aldehyde, Chlorinating agent, MacMillan's imidazolidinone | Chiral α-chloroaldehyde | Establishes the key stereocenter. | mdpi.commdpi.com |
| Epoxidation | NaBH₄, KOH | Chiral terminal epoxide | Creates a versatile intermediate for chain elongation. | researchgate.net |
| Ring-opening | Alkylmagnesium bromide, CuI | Chiral secondary alcohol | Introduces the remainder of the fatty acid carbon chain. | mdpi.comresearchgate.net |
| Oxidation | Jones reagent or other oxidant | Chiral hydroxy fatty acid | Converts the terminal functional group to a carboxylic acid. | researchgate.net |
The total synthesis of this compound and its derivatives is often accomplished through multistep sequences that can be designed in a convergent or divergent fashion. A divergent synthesis starts from a common intermediate and is elaborated into a variety of different final products. A convergent synthesis involves preparing key fragments of the molecule separately before joining them together near the end of the sequence.
The organocatalytic approach described previously is a component of a longer, linear sequence that is fundamentally divergent. mdpi.commdpi.com Starting from a protected diol or aldehyde, a chiral epoxide is formed. This common intermediate can then be reacted with different Grignard reagents to produce a range of hydroxy fatty acids with varying chain lengths. The full synthetic sequence typically involves:
Oxidation of a protected alcohol to an aldehyde.
Organocatalytic α-chlorination and subsequent epoxidation.
Copper-catalyzed ring-opening of the epoxide with a specific Grignard reagent (e.g., C₈H₁₇MgBr for a C17/C18 acid). researchgate.net
Deprotection of the primary alcohol.
Oxidation of the primary alcohol to the final carboxylic acid. researchgate.net
This modular approach allows for the synthesis of numerous regioisomers and analogues from a few key building blocks, facilitating structure-activity relationship studies. mdpi.com The combination of robust chemical transformations with highly selective catalytic steps enables the efficient and stereocontrolled construction of complex molecules like this compound.
V. Structural Elucidation and Quantitative Analysis of 9 Hydroxypentadecanoic Acid in Research
Advanced Mass Spectrometric Techniques
Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone for the analysis of 9-hydroxypentadecanoic acid. The high sensitivity and specificity of MS allow for detailed structural characterization and reliable quantification.
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct determination of hydroxy fatty acids, including this compound, in various samples without the need for derivatization. researchgate.netmdpi.comnih.gov This technique offers high mass accuracy, which is crucial for the confident identification of compounds and for differentiating between isomers. nih.gov
In recent studies, LC-HRMS methods have been developed for the simultaneous determination of a wide array of free saturated hydroxy fatty acids (SHFAs) in complex matrices like milk and human plasma. researchgate.netmdpi.comnih.gov These methods often employ a simple and mild sample preparation protocol, such as protein precipitation with methanol (B129727), followed by direct analysis of the supernatant. mdpi.comnih.gov A typical LC-HRMS run can be as short as 10 minutes, allowing for the rapid profiling of numerous analytes. researchgate.netmdpi.com The high resolving power of instruments like the Triple TOF 4600 enables the collection of full scan MS data and information-dependent acquisition (IDA) for product ion scans, providing both quantitative and qualitative information. mdpi.com
The application of LC-HRMS has expanded our understanding of the lipidome, revealing the presence of previously unrecognized hydroxylated fatty acid isomers in various biological samples. researchgate.netmdpi.comnih.gov For instance, research on royal jelly and milk has demonstrated the existence of various regio-isomers of hydroxypalmitic and hydroxystearic acids. mdpi.comnih.gov
Table 1: Representative LC-HRMS Method Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Details |
| Chromatography | |
| Column | Halo C18 (2.7 µm, 90 Å, 0.5 x 50 mm²) |
| Mobile Phase A | Acetonitrile (B52724)/0.01% Formic Acid/Isopropanol (80/20 v/v) |
| Mobile Phase B | H₂O/0.01% Formic Acid |
| Gradient | 5% B for 0.5 min, to 98% B in 7.5 min, hold for 0.5 min, re-equilibrate |
| Flow Rate | 55 µL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition | TOF-MS full scan (m/z 50–850) and IDA-TOF-MS/MS |
| Collision Energy | ~40 V with a 15 V spread |
This table presents a typical set of parameters and may vary based on the specific application and instrumentation. nih.govmdpi.commdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis. However, due to the low volatility of hydroxy fatty acids like this compound, a derivatization step is essential to convert them into more volatile and thermally stable compounds. theses.czjfda-online.com This process typically involves the esterification of the carboxyl group and the silylation or methylation of the hydroxyl group. theses.cznih.gov
Common derivatization strategies include:
Formation of Fatty Acid Methyl Esters (FAMEs) : This is a widely used method for the carboxyl group. Reagents like boron trifluoride (BF₃) in methanol or sodium methoxide (B1231860) can be used. jfda-online.com
Silylation : The hydroxyl group is often converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cz This not only increases volatility but can also direct fragmentation patterns in the mass spectrometer, aiding in structural elucidation. theses.cz
One-Step Methylation : A simpler procedure using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov
While derivatization adds a step to the sample preparation, GC-MS provides excellent chromatographic resolution and established fragmentation libraries for compound identification. jfda-online.com The choice of derivatization agent and reaction conditions is critical for achieving good accuracy and precision. jfda-online.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids
| Functional Group | Reagent | Derivative Formed |
| Carboxylic Acid | Boron Trifluoride-Methanol | Methyl Ester (FAME) |
| Carboxylic Acid | Acetyl Chloride/Methanol | Methyl Ester (FAME) |
| Carboxylic Acid & Hydroxyl | Methyl Iodide | Methyl Ester & Methyl Ether |
| Hydroxyl | BSTFA | Trimethylsilyl (TMS) Ether |
This table summarizes common derivatization approaches for preparing hydroxy fatty acids for GC-MS analysis. theses.czjfda-online.comnih.gov
Tandem mass spectrometry (MS/MS) is a critical component for the unambiguous structural confirmation and sensitive quantification of this compound. rsc.orgunit.no This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) and its fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. rsc.org
In the analysis of hydroxy fatty acids, MS/MS can help pinpoint the position of the hydroxyl group on the fatty acid chain. The fragmentation patterns are often characteristic of the isomer. For instance, the collision-induced dissociation of the [M-H]⁻ ion of a hydroxy fatty acid can lead to cleavages adjacent to the hydroxyl group, yielding fragments that are indicative of its location. rsc.org
For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often employed, particularly with triple quadrupole mass spectrometers. lipidmaps.org In MRM, the instrument is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. This approach significantly enhances sensitivity and selectivity by filtering out chemical noise from the complex sample matrix. lipidmaps.orgnih.gov The development of HPLC-MS/MS methods has enabled the quantitative profiling of various 3-hydroxy fatty acids, and similar principles are applicable to this compound. unit.nonih.gov
The selection of appropriate precursor and product ions is crucial for developing a robust MS/MS method. For this compound, the deprotonated molecule [M-H]⁻ would be a common precursor ion in negative ionization mode.
Table 3: Example of MS/MS Parameters for Hydroxy Fatty Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |
| 9-HODE | 295.2 | 171 | Quantification and Isomer Differentiation |
| 13-HODE | 295.2 | 195 | Quantification and Isomer Differentiation |
| 3-Hydroxypentadecanoic acid | 257.2 | 59, 157 | Quantitative Profiling |
This table provides examples of precursor-product ion transitions used in MS/MS for the analysis of hydroxy fatty acids, illustrating the principle of isomer differentiation and quantification. 9-HODE and 13-HODE are used as illustrative examples of positional isomers. lipidmaps.orgnih.gov
Chromatographic Separation Methods for Isomeric Analysis
The separation of isomers is a significant challenge in the analysis of hydroxy fatty acids. Chromatographic techniques are essential for resolving different positional isomers and enantiomers of this compound.
Reversed-phase liquid chromatography (RP-LC) is the most common separation technique coupled with mass spectrometry for the analysis of fatty acids. springernature.com In RP-LC, separation is based on the hydrophobicity of the molecules. springernature.com The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol. scirp.orgresearchgate.net
For hydroxy fatty acids, elution order in RP-LC is influenced by both the carbon chain length and the position of the hydroxyl group. Generally, for a given chain length, isomers with the hydroxyl group closer to the polar carboxyl group may elute earlier. The separation of closely related isomers can be optimized by adjusting the mobile phase composition, gradient, and temperature. scirp.org The use of core-shell columns can provide faster separations and sharper peaks. scirp.org The addition of a small amount of acid, such as formic acid, to the mobile phase is common to ensure the consistent ionization of the carboxylic acid group. mdpi.comnih.gov
This compound possesses a chiral center at the C-9 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Distinguishing between these enantiomers often requires specialized chiral chromatography techniques, as they have identical physical properties and cannot be separated by standard methods like RP-LC. khanacademy.org
There are two main approaches for enantiomeric resolution:
Direct Separation : This involves the use of a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. khanacademy.org This method has been successfully used to resolve the enantiomers of other hydroxy fatty acids, such as 9- and 13-hydroxyoctadecadienoates. aocs.org
Indirect Separation : This method involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. tcichemicals.commdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18 column). tcichemicals.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. Reagents such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate have been used to form diastereomeric urethane (B1682113) derivatives of alcohols for this purpose. aocs.org
The choice of method depends on the availability of suitable chiral stationary phases or derivatizing agents, and the specific requirements of the analysis. Successful enantiomeric separation is crucial for studies investigating the stereospecific biological activities of this compound.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)
In the ¹H-NMR spectrum of a long-chain hydroxy fatty acid, characteristic signals are observed. The proton attached to the carbon bearing the hydroxyl group (the -CHOH- proton) typically appears as a multiplet in the range of 3.4 to 4.0 ppm. aocs.org Its exact chemical shift is sensitive to its position along the alkyl chain. For instance, in the closely related compound, methyl 9-hydroxystearate, this proton signal is observed at approximately 3.40 ppm. aocs.org Other key signals include a triplet at approximately 2.3 ppm, corresponding to the protons on the carbon atom adjacent to the carboxylic acid group (α-CH₂), and a triplet for the terminal methyl (CH₃) group at around 0.8-0.9 ppm. aocs.org
¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid group, typically found in the 170-185 ppm region. libretexts.org The carbon atom to which the hydroxyl group is attached (-CHOH-) gives a distinct signal in the 60-80 ppm range. oregonstate.edu The remaining methylene (B1212753) (-CH₂-) carbons of the aliphatic chain produce a cluster of signals between approximately 15 and 40 ppm. libretexts.org
The following table summarizes the expected NMR chemical shifts for this compound based on data from analogous long-chain hydroxy fatty acids.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Description of Signal |
|---|---|---|---|
| Carboxyl | ¹³C | 170 - 185 | Carbonyl carbon |
| C9-H | ¹H | ~ 3.40 | Proton on the hydroxyl-bearing carbon |
| C9 | ¹³C | 60 - 80 | Carbon bearing the hydroxyl group |
| C2-H₂ | ¹H | ~ 2.3 | Protons alpha to the carboxyl group |
| Aliphatic Chain | ¹H / ¹³C | 1.2 - 1.6 (¹H), 15 - 40 (¹³C) | Methylene protons and carbons |
| C15-H₃ | ¹H | 0.8 - 0.9 | Terminal methyl protons |
Note: These are predicted values based on published data for structurally similar compounds. Actual experimental values may vary depending on the solvent and other analytical conditions.
Method Validation and Quantification Strategies in Lipidomics
In the field of lipidomics, the accurate quantification of individual lipid species like 9-HPA in biological samples is crucial. The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance molecules in complex mixtures such as plasma, milk, or tissue extracts. nih.govnih.gov
The general strategy involves reversed-phase liquid chromatography to separate the fatty acids, followed by detection using a mass spectrometer, typically operating in negative electrospray ionization (ESI) mode, which is well-suited for acidic molecules. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 9-HPA are monitored, providing a high degree of specificity. lipidmaps.org The use of a stable isotope-labeled internal standard, such as deuterated 9-HPA, is essential to correct for matrix effects and variations in sample processing and instrument response.
Before a method can be applied to biological studies, it must undergo rigorous validation to ensure its reliability. particle.dknih.gov Method validation assesses several key performance parameters according to international guidelines. europa.eujapsonline.com These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by a calibration curve with a correlation coefficient (R²) greater than 0.99. mdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments in the biological matrix. Recoveries are typically expected to be within 85-115%. mdpi.com
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should ideally be below 15%. mdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the instrument. lipidmaps.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govlipidmaps.org
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu
The following table presents typical performance characteristics for LC-MS/MS-based quantification of hydroxy fatty acids, demonstrating the suitability of this approach for lipidomics research.
Table 2: Typical Performance Characteristics for the Quantification of Hydroxy Fatty Acids by LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria / Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | mdpi.com |
| Accuracy (Recovery) | 85 - 119% | mdpi.com |
| Precision (RSD%) | < 15% (at LOQ < 20%) | mdpi.com |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL | nih.govlipidmaps.org |
Vi. Research Applications and Prospects in Hydroxy Fatty Acid Science
Elucidation of Biological Roles and Signaling Pathways
The biological significance of hydroxy fatty acids is increasingly recognized, with many acting as signaling molecules in a variety of physiological and pathological processes. Understanding how these molecules exert their effects at a cellular level is a key area of research.
Exploration of Receptor Interactions (e.g., GPR132 for related HODEs)
While direct receptor binding studies for 9-hydroxypentadecanoic acid are not extensively documented, research on structurally similar hydroxy fatty acids provides a strong basis for predicting its potential interactions. A prominent example is the G-protein coupled receptor 132 (GPR132), also known as G2A. This receptor is activated by various oxidized fatty acids, most notably 9-hydroxyoctadecadienoic acid (9-HODE), a linoleic acid metabolite. Given the structural similarity between 9-HODE and this compound, GPR132 stands out as a potential receptor target.
The activation of GPR132 by ligands like 9-HODE is implicated in chronic inflammation, particularly within pancreatic islets, which plays a key role in the development of type 2 diabetes. The signaling cascade initiated by 9(S)-HODE binding to GPR132 on islet-resident macrophages contributes to their reprogramming and can exacerbate metabolic disorders. This suggests that other 9-hydroxy fatty acids could have similar modulatory roles in immune and metabolic signaling through GPR132 or related receptors.
Involvement in Cellular Regulatory Processes
The parent compound, pentadecanoic acid (C15:0), demonstrates a range of clinically relevant cell-based activities, including targeting hallmarks of aging such as mitochondrial dysfunction and impaired cellular signaling. nih.govmdpi.com It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), both of which are central to longevity pathways. nih.gov In human breast cancer stem-like cells, pentadecanoic acid has been shown to suppress stemness and induce apoptosis by targeting the JAK2/STAT3 signaling pathway. mdpi.com
While these findings pertain to the non-hydroxylated C15:0, they open avenues for investigating whether this compound shares these activities or possesses distinct regulatory functions. The introduction of a hydroxyl group can significantly alter a fatty acid's polarity and structure, potentially leading to different protein interactions and signaling outcomes. For instance, related oxo-fatty acids like 8-oxo-9-octadecenoic acid have been shown to exert anti-inflammatory effects by inhibiting MAPK and NF-κB signaling pathways in macrophages. nih.gov This highlights the potential for hydroxylated and oxidized fatty acids to act as potent regulators of inflammatory and cell survival pathways.
Development of Bioactive Analogues and Probes
To fully understand the biological roles of molecules like this compound, researchers often develop synthetic analogues and chemical probes. These tools are invaluable for dissecting signaling pathways and identifying molecular targets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies involve systematically modifying a compound's chemical structure to determine which parts are essential for its biological activity. For fatty acid receptor ligands, SAR explorations have led to the discovery of more potent and selective compounds. For example, extensive SAR studies on antagonists for the free fatty acid receptor 2 (FFA2) have yielded homologues with significantly increased potency and favorable pharmacokinetic properties. nih.gov
Although specific SAR studies on this compound are limited in the public domain, research on other fatty acid conjugates provides a framework for how such studies might proceed. For instance, conjugating fatty acids of varying lengths (from hexanoic to palmitic acid) to peptide analogues dramatically alters their potency and duration of action in biological assays. nih.gov Shorter chain conjugates were found to be more potent in some assays, while longer chains exhibited prolonged activity, likely due to their increased lipid-like nature. nih.gov Applying this approach to this compound could involve modifying the chain length, altering the position of the hydroxyl group, or introducing other functional groups to probe its interactions with cellular targets.
Synthetic Analogues for Pathway Perturbation and Elucidation
Synthetic analogues are crucial tools for studying biological processes. umn.edu By incorporating fluorophores, biotin (B1667282) tags, or bio-orthogonal functional groups, these modified fatty acids can be used to visualize their movement and localization within cells, identify binding partners, and perturb signaling pathways. umn.eduthermofisher.com
Fluorescent fatty acid analogues, where a fluorophore is attached to the carbon chain, are widely used as probes for membranes and for tracing metabolic incorporation into other lipids. thermofisher.com Similarly, synthetic analogues of natural substrates can be used for metabolic labeling to study enzyme function and its role in cellular processes, such as the immune response. umn.edu Developing such probes based on the this compound structure would enable researchers to track its metabolic fate, identify its specific protein targets, and clarify its role in the complex network of lipid signaling.
Biotechnological Production and Sustainable Chemistry Initiatives
As interest in specialty fatty acids grows, so does the need for efficient and environmentally friendly production methods. Biotechnological routes and green chemistry principles offer promising alternatives to traditional chemical synthesis. acs.orgrsc.org
Microbial production of odd-chain fatty acids (OCFAs) and their derivatives is an area of active research. nih.govresearchgate.net The key to producing OCFAs in microorganisms is the availability of propionyl-CoA, which serves as the starter unit for fatty acid synthesis, in contrast to the acetyl-CoA used for even-chain fatty acids. nih.govresearchgate.net
Metabolic engineering strategies in oleaginous yeasts like Yarrowia lipolytica have successfully increased the production of OCFAs. nih.govfrontiersin.orgmdpi.com These strategies include:
Enhancing Precursor Supply : Overexpressing enzymes that generate propionyl-CoA. nih.govfrontiersin.org
Blocking Competing Pathways : Deleting genes involved in the degradation of propionyl-CoA or the synthesis of even-chain fatty acids. nih.gov
Optimizing Fermentation Conditions : Fine-tuning the concentrations of precursors like sodium propionate (B1217596) in the culture medium to maximize yield without causing toxicity. mdpi.com
These approaches have led to engineered yeast strains capable of producing significant quantities of OCFAs, with pentadecanoic acid (C15:0) being a major product in some systems. frontiersin.org Furthermore, microbial platforms have been engineered for the specific production of long-chain hydroxy fatty acids. nih.govnih.gov For example, the yeast Starmerella bombicola was metabolically engineered by blocking competing pathways (sophorolipid biosynthesis, β-oxidation, and ω-oxidation), resulting in the successful production of (ω-1) linked hydroxy fatty acids at high titers. nih.gov
These biotechnological methods align with the principles of sustainable or "green" chemistry, which prioritize the use of renewable feedstocks, reduction of hazardous substances, and energy efficiency. rsc.org The conversion of fatty acids from waste biomass into valuable α-hydroxy fatty acids using environmentally benign reagents is another example of a sustainable chemistry initiative. acs.orgacs.org Such bio-based production platforms represent a flexible and sustainable route to economically relevant compounds like this compound for use in the chemical, food, and cosmetic industries. nih.gov
Interactive Data Table: Biotechnological Production Strategies for Odd-Chain and Hydroxy Fatty Acids Below is a summary of key strategies and outcomes in the biotechnological production of related fatty acids.
| Organism | Engineering Strategy | Key Precursor | Target Product(s) | Reference |
| Yarrowia lipolytica | Overexpression of propionate-activating enzymes | Propionyl-CoA | Odd-chain fatty acids (OCFAs) | nih.gov |
| Yarrowia lipolytica | Modular pathway engineering from glucose | Propionyl-CoA | OCFAs (e.g., C15:0, C17:0) | frontiersin.org |
| Yarrowia lipolytica | Optimize propionate/acetate precursor ratio | Sodium Propionate | cis-9-heptadecenoic acid (C17:1) | mdpi.com |
| Starmerella bombicola | Blockage of sophorolipid (B1247395) biosynthesis, β-oxidation, and ω-oxidation | Fatty Acids | (ω-1) Hydroxy fatty acids | nih.gov |
| Escherichia coli | Engineering of ω-HFA biosynthetic pathways | Natural Fatty Acids | ω-Hydroxy fatty acids | nih.gov |
Future Directions in Hydroxy Fatty Acid Research
The field of hydroxy fatty acid (HFA) science is poised for significant expansion, driven by advancing analytical technologies and a deepening understanding of the diverse biological roles these molecules play. Future research is charting a course through several promising and interconnected avenues, from elucidating novel signaling pathways to harnessing HFAs for therapeutic and industrial purposes. Key areas of focus include the development of advanced analytical methods, exploration of new biological functions, metabolic engineering for sustainable production, and investigating the intricate relationship between gut microbiota and HFA metabolism.
Elucidating Novel Biological Roles and Signaling Pathways
A primary frontier in HFA research is the continued discovery of their biological functions and the intricate signaling pathways they modulate. While compounds like the fatty acid esters of hydroxy fatty acids (FAHFAs) are recognized for their anti-inflammatory and anti-diabetic properties, the full spectrum of their activities is still being uncovered. nih.govbohrium.com Future studies will likely focus on:
Receptor Deorphanization and Signaling Cascades: Many HFAs are thought to act through G protein-coupled receptors (GPCRs), such as GPR40 and GPR120. ocl-journal.org A key research direction is to identify new receptors for the vast array of HFA isomers and to map the downstream signaling cascades they trigger. This includes investigating their roles in cellular processes beyond metabolism and inflammation, such as neurodevelopment, immune cell function, and host-pathogen interactions. pnas.org
Structure-Activity Relationship Studies: The biological effect of an HFA can change dramatically based on the position of the hydroxyl group and the presence of other functional groups. rsc.org Systematic synthesis and biological screening of HFA analogs and regioisomers will be crucial to pinpoint the precise structural features responsible for specific activities. mdpi.commdpi.com This knowledge is fundamental for designing targeted therapeutic agents.
Intracellular and Inter-organ Communication: Research is expanding to understand how HFAs and their derivatives function as signaling molecules within and between tissues. For example, 2-hydroxylated fatty acids (2-OHFAs) have been implicated in modulating the chemosensitivity of cancer cells, suggesting a role in tumor biology that warrants further investigation. nih.gov
Advancements in Analytical Techniques and Lipidomics
The inherent complexity of the lipidome, with its vast number of HFA isomers often present at low concentrations, presents a significant analytical challenge. researchgate.net Future progress in the field is heavily dependent on the development of more powerful analytical platforms.
High-Resolution Mass Spectrometry: Innovations in mass spectrometry (MS), particularly when coupled with advanced separation techniques like liquid chromatography (LC), are essential. nih.govresearchgate.net Future methods will aim for higher sensitivity and resolution to distinguish and accurately quantify structurally similar HFA isomers from complex biological matrices.
Novel Derivatization Strategies and Probes: The development of novel chemical probes and derivatization techniques that selectively target the hydroxyl group can enhance detection sensitivity and specificity in MS-based analyses. researcher.life This will aid in the discovery of new, low-abundance HFAs and facilitate more reliable quantification for biomarker studies.
Mass Spectrometry Imaging (MSI): Techniques like MSI hold the potential to map the spatial distribution of specific HFAs within tissues, providing unprecedented insight into their localized synthesis and sites of action during physiological and pathological processes.
Metabolic Engineering and Biosynthesis
The unique chemical properties of HFAs make them valuable for producing biodegradable polymers, lubricants, and other industrial products. nih.gov However, their isolation from natural sources is often inefficient. Metabolic engineering offers a promising solution for sustainable and large-scale production.
Heterologous Expression in Plants and Microbes: A key goal is the engineering of oilseed crops and microorganisms like yeast to produce high yields of specific HFAs. nih.govmdpi.com This involves identifying and expressing genes for enzymes such as fatty acid hydroxylases and acyltransferases from various species. nih.govresearchgate.net For instance, expressing castor bean enzymes in Arabidopsis has been shown to significantly increase HFA content. nih.gov
Enzyme Discovery and Engineering: Future work will involve mining bacterial and fungal genomes for novel fatty acid hydratases and hydroxylases with different substrate specificities and improved catalytic efficiencies. nih.gov Protein engineering approaches can then be used to modify these enzymes to produce specific, high-value HFAs that are not readily available from natural sources.
Table 1: Key Enzymes in HFA Metabolic Engineering
| Enzyme Class | Gene Example | Source Organism | Function in HFA Synthesis | Reference |
|---|---|---|---|---|
| Fatty Acid Hydroxylase | FAH12 | Ricinus communis (Castor Bean) | Introduces a hydroxyl group onto fatty acid chains | nih.gov |
| Diacylglycerol Acyltransferase | RcDGAT2 | Ricinus communis (Castor Bean) | Incorporates HFAs into triacylglycerols (storage oils) | nih.govnih.gov |
| Lysophosphatidic Acid Acyltransferase | RcLPAT2 | Ricinus communis (Castor Bean) | Acylates HFAs to the sn-2 position of triacylglycerols | |
| Fatty Acid Hydratase | FA-HY1 | Lactobacillus acidophilus | Catalyzes the hydration of unsaturated fatty acids to form HFAs | nih.gov |
HFAs as Disease Biomarkers
The association of altered HFA levels with various pathological states makes them attractive candidates for biomarkers. Future research in this area will focus on:
Validation in Large Cohorts: While initial studies have linked specific HFAs to conditions like metabolic disease, neurotoxicity, and cancer, these findings need to be validated in large, diverse patient populations to establish their reliability as diagnostic or prognostic markers. nih.govresearcher.life
Isomer-Specific Profiling: Given that different isomers can have distinct biological roles, future biomarker discovery will require analytical methods that can differentiate and quantify specific regioisomers, rather than just the total HFA content. researchgate.net
The Role of Gut Microbiota
A burgeoning area of research is the interplay between dietary lipids, the gut microbiota, and host health. Gut microbes can metabolize dietary fatty acids into a variety of bioactive molecules, including HFAs. nih.govfrontiersin.org
Microbial HFA Production: Future studies will aim to identify the specific bacterial species and enzymatic pathways responsible for producing HFAs in the gut. Understanding how diet and other factors shape the HFA-producing capacity of the microbiome is a key objective. rsc.org
Host-Microbe Signaling: Research will explore how microbially-produced HFAs signal to the host to influence metabolic and immune functions. This could reveal new mechanisms by which the gut microbiome impacts health and disease and may lead to novel probiotic or prebiotic strategies to modulate HFA levels. nih.govresearchgate.net
Table 2: Future Research Avenues in Hydroxy Fatty Acid Science
| Research Area | Key Objectives | Potential Impact |
|---|---|---|
| Biological Functions | Identify novel HFA receptors and signaling pathways; determine structure-activity relationships. | Discovery of new therapeutic targets for metabolic and inflammatory diseases. |
| Analytical Chemistry | Develop high-sensitivity, isomer-specific quantification methods; implement mass spectrometry imaging. | Enable robust biomarker discovery and deeper understanding of HFA localization and function. |
| Metabolic Engineering | Engineer plants and microbes for high-yield production of specific HFAs. | Provide sustainable sources of valuable HFAs for industrial and pharmaceutical applications. |
| Biomarker Discovery | Validate HFA profiles as diagnostic/prognostic markers for diseases in large clinical studies. | Improve early diagnosis and patient stratification for various pathologies. |
| Gut Microbiota | Characterize microbial pathways of HFA synthesis; elucidate HFA-mediated host-microbe interactions. | Offer new strategies to modulate health through diet and manipulation of the gut microbiome. |
Q & A
Q. What analytical techniques are recommended for characterizing 9-Hydroxypentadecanoic acid in experimental settings?
To characterize this compound, researchers should employ:
- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS) enables precise determination of molecular weight and fragmentation patterns. Collision energy settings (e.g., 20.0 NCE) and narrow mass tolerance windows (e.g., 5 ppm) improve accuracy .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve hydroxyl group positioning and carbon chain conformation.
- Chromatographic Methods : HPLC or GC with derivatization ensures purity assessment and separation from structurally similar fatty acids. Validation Tip: Cross-reference spectral data with databases like NIST Standard Reference Data, though users must verify accuracy due to potential variability in experimental conditions .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as prolonged exposure risks respiratory irritation .
- Static Discharge Prevention : Ground equipment when handling powdered forms to mitigate combustion risks .
- Storage : Store in airtight containers away from ignition sources and monitor degradation, as aged samples may exhibit increased hazards . Compliance Note: Follow OSHA HCS standards for hazard communication and disposal protocols .
Advanced Research Questions
Q. How can researchers address variability in biological activity data for this compound across studies?
Contradictions in bioactivity data often arise from:
- Experimental Design : Clustered data (e.g., repeated measurements per subject) require mixed-effects models to account for intra-study variability .
- Environmental Factors : Differences in cell culture media (e.g., fatty acid composition) may alter compound efficacy. Standardize lipid-depleted media for in vitro assays .
- Dosage Optimization : Use dose-response curves and EC50 calculations to compare potency across systems. Methodological Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and minimize bias .
Q. What strategies are effective for integrating this compound into multi-omics studies (e.g., lipidomics or metabolomics)?
For omics integration:
- Data Annotation : Use platforms like METLIN or LipidMaps to map this compound within lipid subclass hierarchies (e.g., hydroxy fatty acids) .
- Pathway Analysis : Leverage tools like KEGG or Reactome to identify associated pathways (e.g., β-oxidation or inflammatory signaling).
- Cross-Validation : Pair MS/MS data with transcriptomic profiles to confirm enzyme-linked metabolic interactions . Challenge: Address spectral overlap with isomers (e.g., 10-Hydroxypentadecanoic acid) via orthogonal separation techniques .
Q. How should researchers design longitudinal studies to assess the ecological impact of this compound?
Key considerations include:
- Sample Stratification : Segment ecosystems (e.g., soil vs. aquatic) to evaluate biodegradation rates and metabolite persistence .
- Toxicity Endpoints : Measure LC50 in model organisms (e.g., Daphnia magna) alongside microbial diversity shifts via 16S rRNA sequencing .
- Data Harmonization : Use standardized metadata templates (e.g., ISA-Tab) to ensure reproducibility across labs . Statistical Approach: Employ time-series analysis and survival models to account for temporal variability .
Q. What methodologies are suitable for synthesizing this compound derivatives with enhanced bioactivity?
Synthesis workflows may involve:
- Enzymatic Hydroxylation : Use cytochrome P450 enzymes or engineered microbes for regioselective modification .
- Chemical Functionalization : Introduce moieties (e.g., fluorination) via Steglich esterification or Mitsunobu reactions, followed by purification via flash chromatography .
- Activity Screening : Prioritize derivatives using high-throughput assays (e.g., microplate-based cytotoxicity tests) . Quality Control: Validate synthetic yields and purity via NMR and MS, adhering to ICH guidelines for analytical validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
